2-Amino-4-(3,4-dichlorophenyl)thiophene-3-carbonitrile

Antimicrobial Enzyme Inhibition Drug Discovery

For antimicrobial drug discovery programs, generic 2-aminothiophene scaffolds pose a risk of off-target effects. This specific 3,4-dichlorophenyl derivative provides a validated multi-target mechanism essential for consistent SAR studies. - Inhibits DNA Gyrase (IC50: 12.27-31.64 µM) and DHFR (IC50: 0.52-2.67 µM) for dual-pathway antibacterial research. - Shows potent activity against Staphylococcus aureus (MIC: 0.22-0.25 µg/mL). - Exhibits low hemolytic activity (3.23%-15.22%) and zero Lipinski violations, supporting its use as an advanced lead candidate.

Molecular Formula C11H6Cl2N2S
Molecular Weight 269.1 g/mol
CAS No. 861407-95-6
Cat. No. B1274389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-(3,4-dichlorophenyl)thiophene-3-carbonitrile
CAS861407-95-6
Molecular FormulaC11H6Cl2N2S
Molecular Weight269.1 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=CSC(=C2C#N)N)Cl)Cl
InChIInChI=1S/C11H6Cl2N2S/c12-9-2-1-6(3-10(9)13)8-5-16-11(15)7(8)4-14/h1-3,5H,15H2
InChIKeyCXXWMPXGROYWLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-4-(3,4-dichlorophenyl)thiophene-3-carbonitrile: Properties & Sourcing


2-Amino-4-(3,4-dichlorophenyl)thiophene-3-carbonitrile (CAS 861407-95-6) is a synthetic 2-aminothiophene derivative, characterized by a thiophene ring with an amino group at the 2-position, a 3,4-dichlorophenyl group at the 4-position, and a carbonitrile group at the 3-position [1]. Its molecular formula is C11H6Cl2N2S, with a molecular weight of approximately 269.15 g/mol [1]. It is commercially available as a solid with purities typically ≥95% and is synthesized via the Gewald reaction . Its molecular structure suggests potential applications in medicinal chemistry, particularly in the development of compounds with antimicrobial or anticancer properties .

2-Amino-4-(3,4-dichlorophenyl)thiophene-3-carbonitrile: Substitution Risks


Within the 2-aminothiophene-3-carbonitrile scaffold, subtle variations in the 4-phenyl substituent drastically alter biological activity profiles, making generic substitution unreliable. For instance, replacing the 3,4-dichloro pattern with a 3,4-dimethoxy group shifts the potency against A431 cells from an IC50 of 1.98 µg/mL to different cytotoxic profiles . Similarly, a single 4-chloro substitution yields a compound with COX-2 (IC50 = 5.45 μM) and 5-LOX (IC50 = 4.33 μM) inhibitory activities, a profile distinct from the antimicrobial and enzyme inhibition patterns associated with the 3,4-dichloro derivative . Such differences underscore that procurement decisions must be based on specific, quantitative evidence for the exact compound, as even seemingly minor structural changes can lead to a complete loss of desired activity or introduce new, unwanted off-target effects.

2-Amino-4-(3,4-dichlorophenyl)thiophene-3-carbonitrile: Evidence Guide


Dual Inhibition of DNA Gyrase and DHFR

In antimicrobial research, the compound demonstrates a unique dual-inhibition mechanism, targeting both DNA Gyrase and Dihydrofolate Reductase (DHFR). This is a differentiating feature compared to many single-target antimicrobial leads. The reported IC50 values are 12.27–31.64 µM for DNA Gyrase and 0.52–2.67 µM for DHFR . The potency against DHFR, a validated target for several clinical antibiotics, is particularly notable. In contrast, a structurally similar 2-aminothiophene with a 4-chlorophenyl group showed no such activity, instead demonstrating COX-2 inhibition (IC50 = 5.45 μM) .

Antimicrobial Enzyme Inhibition Drug Discovery

Potent Anti-S. aureus Activity

The compound exhibits promising antibacterial activity against *Staphylococcus aureus*, a key Gram-positive pathogen. The reported Minimum Inhibitory Concentration (MIC) ranges from 0.22 to 0.25 µg/mL . While direct comparative data for a close analog in the same assay is not available, this level of potency is notable within the 2-aminothiophene class. For context, many other 2-aminothiophene derivatives show MIC values in the 20-70 µg/mL range against various bacteria, as seen in a study where compound 17 had an MIC of 20 µg/mL [1].

Antibacterial MIC Staphylococcus aureus

Low Hemolytic Activity

The compound's in vitro safety profile is supported by a low hemolytic activity assessment. It demonstrated a hemolytic percentage ranging from 3.23% to 15.22% when compared to the positive control Triton X-100 . This indicates a low propensity for red blood cell lysis, a common preliminary indicator of cytotoxicity. While direct comparator data for other 2-aminothiophenes in the same assay is not provided, this quantitative range is a key data point for any drug development program concerned with hemocompatibility.

Toxicology Hemolysis Safety Pharmacology

Gewald Reaction Synthesis

The compound is synthesized using the Gewald reaction, a well-established one-pot method for producing 2-aminothiophenes. An efficient procedure utilizing imidazole catalysis in DMF at 60°C has been reported for a range of 2-aminothiophene derivatives, including compounds structurally related to the target molecule [1]. This methodology offers practical advantages over alternative synthetic routes, such as multi-step protocols, in terms of yield, simplicity, and reduced purification burden. While specific yield data for this exact compound under these conditions is not detailed, the method's applicability to similar substrates suggests it is a viable and scalable route for procurement and in-house synthesis.

Synthetic Chemistry Gewald Reaction Process Development

Drug-Likeness Properties

Computational analysis of the compound's physicochemical properties indicates compliance with key drug-likeness parameters. The compound has a molecular weight of 269.15 g/mol, a calculated LogP of 3.95, and 1 rotatable bond [REFS-1, REFS-2]. It has been reported to have zero violations of Lipinski's Rule of Five [1]. These values are comparable to other 2-aminothiophenes like 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carbonitrile, which has a molecular weight of 260.31 g/mol and an XLogP3-AA of 3.1 [2]. The higher LogP of the 3,4-dichloro derivative (3.95 vs. 3.1) suggests increased lipophilicity, which can influence membrane permeability and oral absorption.

Drug Design Lipinski's Rule ADME

2-Amino-4-(3,4-dichlorophenyl)thiophene-3-carbonitrile: Applications


Antimicrobial Lead Discovery

This compound is an excellent starting point for antimicrobial drug discovery programs. Its demonstrated dual inhibition of DNA Gyrase and Dihydrofolate Reductase (IC50 values of 12.27–31.64 µM and 0.52–2.67 µM, respectively) provides a unique mechanism of action to combat bacterial infections . This multi-target approach is highly valued for its potential to mitigate the rapid development of drug resistance. Furthermore, its potent activity against *Staphylococcus aureus* (MIC = 0.22–0.25 µg/mL) makes it a promising candidate for further development as a narrow- or broad-spectrum antibacterial agent .

Lead Optimization: Drug-Like Properties

With a molecular weight (269.15 g/mol) and LogP (3.95) that fall within favorable drug-likeness ranges and zero violations of Lipinski's Rule of Five, this compound is an ideal scaffold for medicinal chemistry optimization [REFS-2, REFS-3]. Its high LogP, compared to the 3,4-dimethoxy analog (LogP = 3.1), suggests enhanced lipophilicity, which can be strategically leveraged to improve membrane permeability and oral bioavailability in lead series [2]. The low hemolytic activity (3.23%–15.22%) further supports its advancement as a safe lead candidate for oral therapeutics .

Chemical Biology Probe

The compound's well-defined, dual-enzyme inhibition profile makes it a valuable tool for chemical biology research. It can be used to probe the roles of DNA Gyrase and DHFR in bacterial physiology or to dissect the functional consequences of dual-pathway inhibition . Its commercial availability and known, efficient synthesis via the Gewald reaction facilitate its acquisition for such studies [3].

Building Block for Heterocyclic Libraries

The 2-amino and 3-carbonitrile groups on the thiophene ring are versatile handles for further synthetic elaboration. This makes the compound a strategic building block for constructing diverse libraries of fused heterocycles, such as thieno[2,3-d]pyrimidines, which are privileged scaffolds in medicinal chemistry [3]. The efficient Gewald synthesis ensures that it can be reliably sourced in sufficient quantities for library synthesis projects [3].

Technical Documentation Hub

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